molecular formula C16H20N4 B12844979 2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine

2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine

Cat. No.: B12844979
M. Wt: 268.36 g/mol
InChI Key: IONJKOHRRJESKI-UHFFFAOYSA-N
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Description

2’-Vinyl-5,5’,6,6’,7,7’,8,8’-octahydro-2,8’-biimidazo[1,2-a]pyridine is a complex organic compound characterized by its unique structure, which includes multiple fused rings and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Vinyl-5,5’,6,6’,7,7’,8,8’-octahydro-2,8’-biimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to ensure consistent production. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2’-Vinyl-5,5’,6,6’,7,7’,8,8’-octahydro-2,8’-biimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

2’-Vinyl-5,5’,6,6’,7,7’,8,8’-octahydro-2,8’-biimidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2’-Vinyl-5,5’,6,6’,7,7’,8,8’-octahydro-2,8’-biimidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Vinyl-5,5’,6,6’,7,7’,8,8’-octahydro-2,8’-biimidazo[1,2-a]pyridine stands out due to its vinyl group and the specific arrangement of fused rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

2-ethenyl-8-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C16H20N4/c1-2-12-10-20-9-5-6-13(16(20)17-12)14-11-19-8-4-3-7-15(19)18-14/h2,10-11,13H,1,3-9H2

InChI Key

IONJKOHRRJESKI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN2CCCC(C2=N1)C3=CN4CCCCC4=N3

Origin of Product

United States

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